molecular formula C20H17N5O2S B2715906 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole CAS No. 2097934-99-9

3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole

Cat. No. B2715906
CAS RN: 2097934-99-9
M. Wt: 391.45
InChI Key: WHUANZHFIYBHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole” is a complex organic compound. It is a white solid with a melting point of 175–177 °C . The compound has been characterized using 1H NMR and 13C NMR .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1,3,4-thiadiazole derivatives have been synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of “3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole” can be analyzed using various spectroscopic techniques such as NMR . The 1H NMR spectrum shows signals for aromatic protons and the 13C NMR spectrum provides information about the carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 175–177 °C . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole, focusing on six unique fields:

Antibacterial Agents

3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole: has shown significant potential as an antibacterial agent. The compound’s structure allows it to interact with bacterial cell walls and inhibit their growth. Research has demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Antiviral Applications

The compound has also been explored for its antiviral properties. Studies have indicated that derivatives of 1,2,5-thiadiazole exhibit activity against viruses such as HIV-1 . The mechanism involves the inhibition of viral replication, which could be crucial in managing viral infections. This application is particularly relevant in the ongoing search for effective antiviral therapies.

Anticancer Research

In the field of oncology, 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole has been investigated for its potential anticancer properties. The compound can induce apoptosis in cancer cells, thereby inhibiting tumor growth . Its ability to target specific cancer cell lines while sparing normal cells makes it a valuable candidate for further development in cancer treatment.

Neuroprotective Agents

Research has shown that this compound may have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to cross the blood-brain barrier and its antioxidant properties help protect neurons from oxidative stress and apoptosis.

Anti-inflammatory Applications

The anti-inflammatory properties of 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole have been explored in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, which can be useful in treating diseases where enzyme activity is dysregulated. For example, it has shown potential in inhibiting enzymes involved in metabolic disorders and certain types of cancer.

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application area offers a unique opportunity for further exploration and development.

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding Synthetic (E)-3-Phenyl-5-(phenylamino)-2-styryl-1,3,4-thiadiazol-3-ium Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents Synthesis of (1,2,3-Thiadiazol-4-yl)(metoxy)phenylamines and Schiff Synthesis and Characterization of New Ligand N,N-Dimethyl-4 : Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents : Synthetic (E)-3-Phenyl-5-(phenylamino)-2-styryl-1,3,4-thiadiazol-3-ium : Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding

Future Directions

The future directions for research on “3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of similar compounds , it could be interesting to investigate its potential as a therapeutic agent.

properties

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-20(25-10-8-24(9-11-25)18-13-21-28-23-18)15-6-7-17-16(12-15)19(27-22-17)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUANZHFIYBHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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